molecular formula C7H4ClF2NO2 B13551909 1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene

1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene

Cat. No.: B13551909
M. Wt: 207.56 g/mol
InChI Key: NZTNNXUNDDNFIS-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene is an organic compound characterized by the presence of a chloromethyl group, two fluorine atoms, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene typically involves the chloromethylation of 4,5-difluoro-2-nitrobenzene. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions generally require heating to facilitate the formation of the chloromethyl group .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while reduction of the nitro group would produce an amino-substituted benzene derivative.

Scientific Research Applications

1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene depends on its specific application and the nature of its interactions with other molecules

    Molecular Targets: The compound can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds.

    Pathways Involved: The compound’s interactions with biological targets may involve pathways related to oxidative stress, DNA damage, or protein modification.

Comparison with Similar Compounds

1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene can be compared with other similar compounds to highlight its uniqueness:

The presence of both fluorine and nitro groups in this compound imparts unique electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H4ClF2NO2

Molecular Weight

207.56 g/mol

IUPAC Name

1-(chloromethyl)-4,5-difluoro-2-nitrobenzene

InChI

InChI=1S/C7H4ClF2NO2/c8-3-4-1-5(9)6(10)2-7(4)11(12)13/h1-2H,3H2

InChI Key

NZTNNXUNDDNFIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CCl

Origin of Product

United States

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